
フレンチゾール
概要
説明
科学的研究の応用
Frentizole has a wide range of scientific research applications, including:
作用機序
Safety and Hazards
Frentizole is classified as having acute toxicity (Category 4, Oral), eye irritation (Category 2), and is hazardous to the aquatic environment (long-term/Chronic - Category Chronic 4) . It is harmful if swallowed and causes serious eye irritation . It may cause long-lasting harmful effects to aquatic life .
生化学分析
Biochemical Properties
Frentizole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with tubulin, a protein that is essential for microtubule formation. Frentizole binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase . Additionally, Frentizole has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation .
Cellular Effects
Frentizole exerts various effects on different types of cells and cellular processes. In cancer cells, Frentizole has demonstrated antiproliferative activity by inhibiting microtubule formation and inducing cell cycle arrest . This inhibition leads to the disruption of cell signaling pathways, such as the mTOR pathway, and affects gene expression and cellular metabolism. In immune cells, Frentizole suppresses lymphocyte activation and proliferation, contributing to its immunosuppressive properties .
Molecular Mechanism
The molecular mechanism of Frentizole involves its binding interactions with tubulin and mTOR. By binding to the colchicine site on tubulin, Frentizole prevents microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, Frentizole inhibits the mTOR signaling pathway by binding to the FKBP-rapamycin-binding (FRB) domain of mTOR, thereby reducing cell growth and proliferation . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Frentizole have been observed to change over time. Studies have shown that Frentizole remains stable and effective in inhibiting microtubule formation and mTOR signaling over extended periods .
Dosage Effects in Animal Models
The effects of Frentizole vary with different dosages in animal models. At lower doses, Frentizole effectively inhibits lymphocyte activation and proliferation without causing significant toxicity . At higher doses, Frentizole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of Frentizole are maximized at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
Frentizole is involved in various metabolic pathways, including the inhibition of nicotinate mononucleotide adenylyltransferase (NadD), an enzyme crucial for NAD metabolism . By interfering with this enzyme, Frentizole disrupts NAD biosynthesis, affecting cellular energy production and metabolic flux. Additionally, Frentizole’s interaction with mTOR influences metabolic pathways related to cell growth and proliferation .
Transport and Distribution
Frentizole is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Frentizole’s distribution is influenced by its binding to tubulin and mTOR, leading to its accumulation in areas where these proteins are abundant .
Subcellular Localization
The subcellular localization of Frentizole is primarily determined by its interactions with tubulin and mTOR. Frentizole is localized to the cytoplasm, where it binds to tubulin and inhibits microtubule formation . Additionally, Frentizole’s interaction with mTOR leads to its localization within the mTOR signaling complexes, affecting its activity and function . These interactions are crucial for Frentizole’s therapeutic effects and its ability to modulate cellular processes.
準備方法
フレンチゾールは、様々な合成経路で合成することができます。 一般的な方法の一つには、6-メトキシ-1,3-ベンゾチアゾール-2-アミンとフェニルイソシアネートを反応させて目的の生成物を得る方法があります . この反応は通常、ジクロロメタンなどの有機溶媒中で、数時間還流条件下で行われます。 工業的な生産方法では、同様の合成経路が採用される場合もありますが、連続フロー反応器や自動システムの使用など、大規模生産に最適化されています。これにより、一貫性と効率が確保されます .
化学反応解析
フレンチゾールは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: フレンチゾールは酸化されて、様々な酸化された誘導体を形成することができます。これらは、異なる生物活性を示す可能性があります。
還元: 還元反応は、フレンチゾール分子の官能基を修飾するために使用することができ、その活性を変化させる可能性があります。
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化によってヒドロキシル化またはケトン誘導体が生成される場合があり、置換反応によって、様々な置換ベンゾチアゾール誘導体が生成される可能性があります .
科学研究への応用
フレンチゾールは、以下を含む、幅広い科学研究への応用があります。
化学反応の分析
Frentizole undergoes several types of chemical reactions, including:
Oxidation: Frentizole can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the frentizole molecule, potentially altering its activity.
Substitution: Frentizole can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .
類似化合物との比較
フレンチゾールは、コルヒチンやタキサンなど、他の抗分裂薬と似ています。これらの薬剤も、チューブリンを標的とし、微小管形成を阻害します . フレンチゾールは、その非毒性プロファイルと、他の抗分裂薬によく見られる問題である、多剤耐性排出タンパク質を回避する能力においてユニークです . 他の類似化合物には以下が含まれます。
コルヒチン: チューブリンに結合して、微小管の重合を阻害する天然物です。
タキサン: 微小管を安定化させ、その解体を防ぐことで、細胞周期の停止を引き起こす薬剤の一種です。
ビンカアルカロイド: チューブリンに結合することによって、微小管形成を阻害する天然物です.
フレンチゾールのユニークな構造と特性は、様々な科学分野において、さらなる研究開発のための有望な候補となっています。
特性
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBWYQRKOUBPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046279 | |
| Record name | Frentizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14730484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26130-02-9 | |
| Record name | Frentizole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026130029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frentizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-METHOXY-2-BENZOTHIAZOLYL)-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRENTIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY946394I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B1674071.png)
![N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide](/img/structure/B1674073.png)
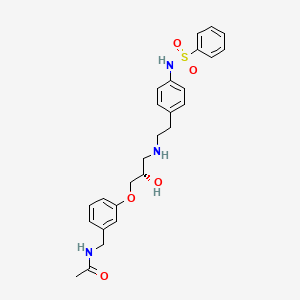
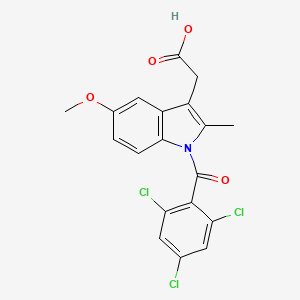
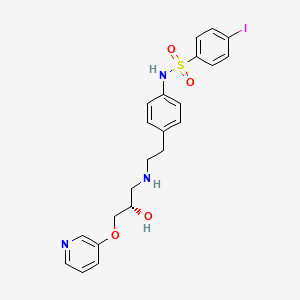
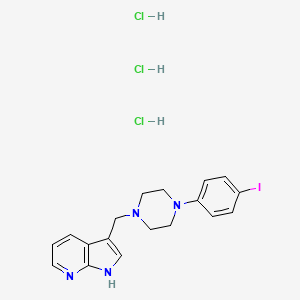
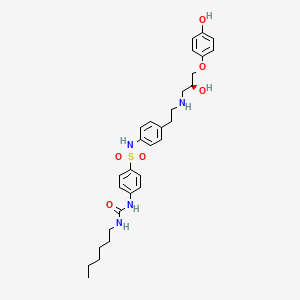
![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)


![1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-](/img/structure/B1674089.png)
![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)
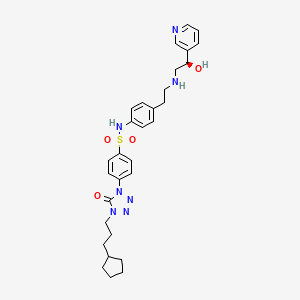
![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)
